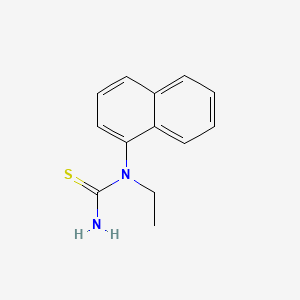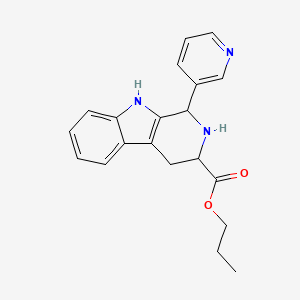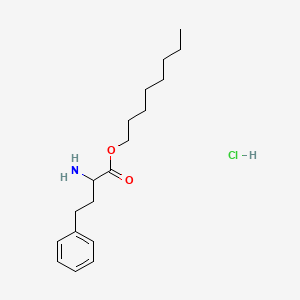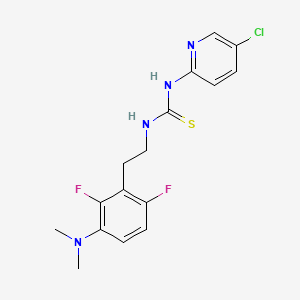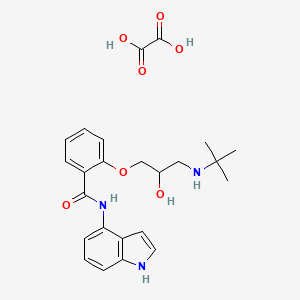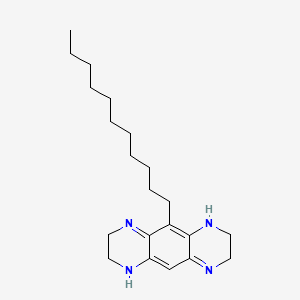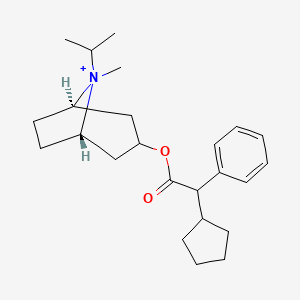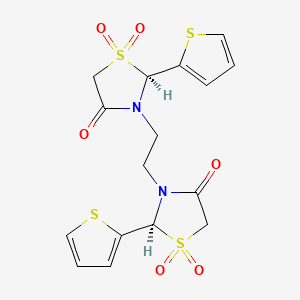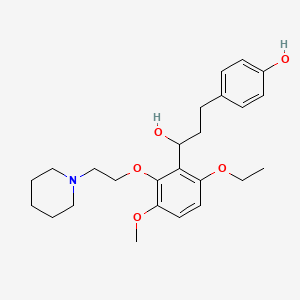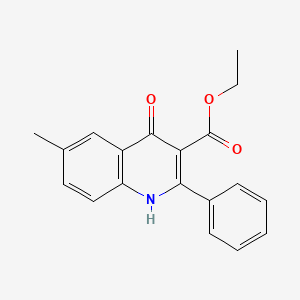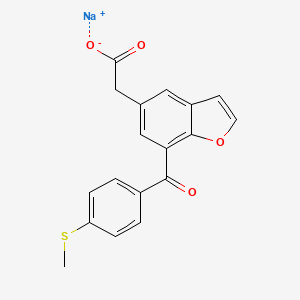
Tifurac sodium anhydrous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tifurac sodium anhydrous is a benzofuranacetic acid derivative known for its analgesic, anti-inflammatory, and antipyretic properties . It is primarily used in scientific research and is not intended for human or veterinary use . The compound’s chemical formula is C18H13NaO4S, with a molecular weight of 348.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tifurac sodium anhydrous involves several steps:
Acylation of 2,3-dihydrobenzofuran: This step uses acetyl chloride and aluminum chloride (AlCl3) in dichloromethane to produce 5-acetyl-2,3-dihydrobenzofuran.
Reaction with sulfur and morpholine: The product from the first step reacts with sulfur, morpholine, and p-toluenesulfonic acid at high temperatures to yield 2-(2,3-dihydrobenzofuran-5-yl)thioacetic acid morpholide.
Esterification: This acid is esterified with ethanol and sulfuric acid in refluxing toluene to form an ester.
Hydrolysis and Dehydrogenation: The final steps involve hydrolysis with sodium hydroxide (NaOH) in refluxing methanol-water and dehydrogenation with N-bromosuccinimide (NBS) and dibenzoyl peroxide in refluxing carbon tetrachloride (CCl4).
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tifurac sodium anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide (NBS) and dibenzoyl peroxide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS), dibenzoyl peroxide, carbon tetrachloride (CCl4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS and dibenzoyl peroxide yields dehydrogenated products .
Applications De Recherche Scientifique
Tifurac sodium anhydrous has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential effects on cellular processes and pathways.
Medicine: Studied for its analgesic, anti-inflammatory, and antipyretic properties in preclinical models.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
Tifurac sodium anhydrous exerts its effects through several mechanisms:
Analgesic and Anti-inflammatory: The compound inhibits the production of prostaglandins by blocking the cyclooxygenase (COX) enzymes, reducing inflammation and pain.
Antipyretic: It acts on the hypothalamus to regulate body temperature, thereby reducing fever.
Molecular Targets and Pathways: The primary targets are the COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.
Naproxen: Similar to ibuprofen, it is used for its analgesic and anti-inflammatory properties.
Ketoprofen: Another NSAID with similar mechanisms of action.
Uniqueness
Tifurac sodium anhydrous is unique due to its benzofuranacetic acid structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other NSAIDs . Its specific molecular structure allows for targeted inhibition of COX enzymes, making it a valuable compound in research .
Propriétés
Numéro CAS |
514172-76-0 |
|---|---|
Formule moléculaire |
C18H13NaO4S |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
sodium;2-[7-(4-methylsulfanylbenzoyl)-1-benzofuran-5-yl]acetate |
InChI |
InChI=1S/C18H14O4S.Na/c1-23-14-4-2-12(3-5-14)17(21)15-9-11(10-16(19)20)8-13-6-7-22-18(13)15;/h2-9H,10H2,1H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
AMHWUAATYNXBDN-UHFFFAOYSA-M |
SMILES canonique |
CSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)[O-])C=CO3.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


